N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-benzimidazole-5-carboxamide
Overview
Description
N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.15143251 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Modification
N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-benzimidazole-5-carboxamide is a compound that has been explored in various chemical synthesis and modification studies. For instance, it has been involved in reactions aimed at the alkylation and acylation of aminoimidazoles, which are relevant to purine nucleotide de novo and thiamine biosynthesis. This demonstrates the compound's utility in the synthesis of complex molecules for biological applications (Mackenzie et al., 1988). Additionally, its derivatives have been synthesized for potential antitumor activities, showing the compound's application in developing novel therapeutic agents (Denny et al., 1987).
Biological Activity and Antitumor Potential
The derivatives of this compound have been extensively studied for their biological activities, particularly in antitumor research. Some studies have focused on synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluating their cytotoxic activities against various cancer cell lines, highlighting the compound's relevance in cancer research and its potential as an antitumor agent (Deady et al., 2003). Moreover, the synthesis of novel heterocyclic compounds incorporating a thiazolo[3,2-a]benzimidazole moiety has also been reported, with some compounds exhibiting moderate effects against bacterial and fungal species, further indicating the compound's utility in developing antimicrobial agents (Abdel‐Aziz et al., 2008).
Pharmacokinetics and Antitumor Efficacy
The pharmacokinetics and antitumor efficacy of this compound derivatives have been a subject of investigation as well. Studies have explored the relationship between the structural modifications of this compound and its antitumor activity, providing insights into how specific alterations can enhance its efficacy against certain types of cancer (Lukka et al., 2012). This line of research contributes to the broader understanding of the compound's potential in cancer therapy and the development of more effective antitumor agents.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[(3-methylthiophen-2-yl)methyl]-3H-benzimidazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-6-9-24-17(13)11-22(8-7-21(2)3)18(23)14-4-5-15-16(10-14)20-12-19-15/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGZJWKLDSTVFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CCN(C)C)C(=O)C2=CC3=C(C=C2)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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